molecular formula C12H10BrNO2 B1590062 Ethyl 6-bromoquinoline-3-carboxylate CAS No. 481054-89-1

Ethyl 6-bromoquinoline-3-carboxylate

Cat. No. B1590062
M. Wt: 280.12 g/mol
InChI Key: OYVUIUHFSQPCSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-bromoquinoline-3-carboxylate is a chemical compound with the CAS Number: 481054-89-1. It has a molecular weight of 280.12 and its linear formula is C12H10BrNO2 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of similar compounds like Ethyl 6-bromoquinoline-3-carboxylate has been reported in the literature . In one method, halodiazoacetates were used as the limiting reagent and the indole substrate was added in a small excess .


Molecular Structure Analysis

The molecular structure of Ethyl 6-bromoquinoline-3-carboxylate is represented by the linear formula C12H10BrNO2 . The compound contains a quinoline ring, which is a heterocyclic aromatic organic compound. It also contains a bromine atom attached to the 6th carbon of the quinoline ring .


Physical And Chemical Properties Analysis

Ethyl 6-bromoquinoline-3-carboxylate is a solid at room temperature . It has a molecular weight of 280.12 . The compound should be stored in a dry environment at room temperature .

Scientific Research Applications

Application 1: Synthesis of Quinoline Derivatives

  • Summary of the Application : Ethyl 6-bromoquinoline-3-carboxylate is used as a building block in the synthesis of quinoline derivatives . These derivatives are valuable tools in a wide array of chemical transformations .
  • Methods of Application or Experimental Procedures : The synthesis involves a visible-light-induced radical bromination of ethyl 6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate using N-bromosuccinimide and a 150-W tungsten bulb as an initiator . This leads to the desired monobromo product ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate .
  • Results or Outcomes : The yield of the desired product was 76%, which was a 46% improvement in yield compared to the previous method .

Application 2: Synthesis of 1-Allyl-6-Chloro-4-Oxo-1,4-Dihydroquinoline-3-Carboxamide Derivatives

  • Summary of the Application : Ethyl 6-bromoquinoline-3-carboxylate can be used in the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives . These derivatives have been reported to harbor vast therapeutic potential .
  • Methods of Application or Experimental Procedures : The synthesis involves a green and efficient methodology . The details of the methodology are not specified in the search results, but it is described as simpler, scalable, and efficient .
  • Results or Outcomes : The methodology provides a robust pathway for the convenient synthesis of N-1 substituted 4- Quinolone-3-Carboxamides which can then be explored for their therapeutic potential .

Application 3: Synthesis of Symmetrical Diether Quinolines

  • Summary of the Application : Ethyl 6-bromoquinoline-3-carboxylate can be used in the synthesis of symmetrical diether quinolines . These compounds are important in various chemical transformations .
  • Methods of Application or Experimental Procedures : The synthesis involves the formation of a monoether product, which gradually disappears with the appearance of a new dark spot arising from the formation of symmetrical diether quinolines .
  • Results or Outcomes : The specific results or outcomes are not specified in the search results, but the process is described as efficient .

Safety And Hazards

Ethyl 6-bromoquinoline-3-carboxylate is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The associated hazard statements are H302, H315, H319, and H335, which indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust or vapors, and avoiding contact with skin and eyes .

properties

IUPAC Name

ethyl 6-bromoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2/c1-2-16-12(15)9-5-8-6-10(13)3-4-11(8)14-7-9/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVUIUHFSQPCSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60476247
Record name Ethyl 6-bromoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60476247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-bromoquinoline-3-carboxylate

CAS RN

481054-89-1
Record name Ethyl 6-bromoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60476247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-2-nitrobenzaldehyde (2 g, 9 mmol) in ethanol (46 mL) was added tin(II) chloride dihydrate (7.95 g, 35.2 mmol) and 3,3-diethoxypropionic acid ethyl ester (4.2 mL, 22 mmol). The reaction was heated to 90° C. for 16 hours. The reaction was then allowed to cool to room temperature and stir overnight. The reaction mixture was concentrated and the residue was dissolved in ethyl acetate. The mixture was poured into saturated aqueous sodium bicarbonate. The resulting emulsion was filtered through Celite, rinsing with ethyl acetate. The layers were separated and the aqueous was extracted with ethyl acetate. The combined organics were washed with brine, dried over magnesium sulfate, filtered, and concentrated. Purification by flash column chromatography (0-50% ethyl acetate/heptanes) gave the title compound (1.41 g, 60%) as a solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
7.95 g
Type
reactant
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step One
Quantity
46 mL
Type
solvent
Reaction Step One
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-bromoquinoline-3-carboxylate
Reactant of Route 2
Ethyl 6-bromoquinoline-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 6-bromoquinoline-3-carboxylate
Reactant of Route 4
Ethyl 6-bromoquinoline-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 6-bromoquinoline-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 6-bromoquinoline-3-carboxylate

Citations

For This Compound
2
Citations
X Li, Y Li, S Fan, R Cao, X Li, X He, W Li… - Journal of Medicinal …, 2022 - ACS Publications
… Ethyl 6-bromoquinoline-3-carboxylate 5 (1.0 equiv), boric acid derivative (1.3 equiv), PdCl 2 (dppf) (0.05 equiv), and K 2 CO 3 (2 equiv) were dissolved in DME (5 mL) and water (1 mL). …
Number of citations: 3 pubs.acs.org
NM Mallisetty, TR Allaka, H Ganipisetti, D Majhi… - Russian Journal of …, 2022 - Springer
… The key intermediate, 5-(6-bromoquinolin-3-yl)-1,3,4-oxadiazole-2-thiol (3) was synthesized according to previously reported method using ethyl 6-bromoquinoline-3-carboxylate, …
Number of citations: 0 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.